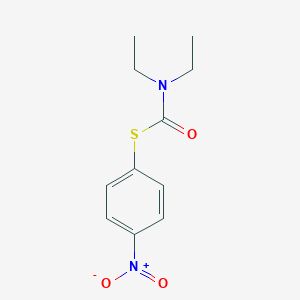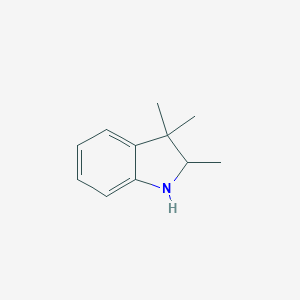
2,3,3-Trimethylindoline
Overview
Description
2,3,3-Trimethylindoline is an indole derivative with the molecular formula C11H13N. It is a clear yellow to red-brown liquid used primarily in organic synthesis reactions. This compound is known for its role in the preparation of cyanine dyes and other imaging agents .
Mechanism of Action
Target of Action
2,3,3-Trimethylindoline is an indolenine compound
Mode of Action
It is known to be used as a reactant in organic synthesis reactions
Biochemical Pathways
It is known to be used in the synthesis of cyanine dyes , which suggests it may play a role in the biochemical pathways related to dye synthesis and binding.
Result of Action
As it is used in the synthesis of cyanine dyes , it may have effects related to the properties of these dyes, such as fluorescence.
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylindoline can be synthesized through various methods. One common approach involves the reaction of 3-methyl-2-butanone with phenylhydrazine hydrochloride, followed by cyclization and methylation . The reaction conditions typically include the use of solvents such as chloroform, toluene, or dichlorobenzene, and the process is carried out at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethylindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: It participates in substitution reactions, particularly in the presence of electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed
Major Products Formed: The major products formed from these reactions include various substituted indoline derivatives, which are valuable intermediates in the synthesis of dyes and pharmaceuticals .
Scientific Research Applications
2,3,3-Trimethylindoline has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of cyanine dyes, which are important for imaging and sensing technologies
Biology: Cyanine dyes derived from this compound are used in biological staining and fluorescence microscopy
Medicine: The compound is explored for its potential in developing diagnostic agents and therapeutic drugs
Industry: It is used in the production of advanced materials and sensors
Comparison with Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,1,2-Trimethylbenz[e]indole
- 1′,3′-Dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole]
Comparison: 2,3,3-Trimethylindoline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it offers better solubility in organic solvents and higher reactivity in substitution reactions .
Properties
IUPAC Name |
2,3,3-trimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-8,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWSGOOPQGMALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC=CC=C2N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449141 | |
| Record name | 2,3,3-TRIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18781-58-3 | |
| Record name | 2,3,3-TRIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-trimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,3-trimethylindoline react with 3,4,5,6-tetrachloro-1,2-benzoquinone (o-chloranil)?
A1: this compound reacts with o-chloranil in an acid-catalyzed reaction to form 2-(2,3,3-trimethylindolin-1-yl)-5,6,7-trichloro-1,3-tropolone. [, ] This reaction involves the expansion of the quinone's six-membered ring to form the seven-membered tropolone ring system. The reaction conditions, specifically the solvent and reaction time, can influence whether the final product retains all four chlorine atoms from o-chloranil or undergoes dehydrochlorination. []
Q2: What is the mechanism of this reaction?
A2: Density functional theory (DFT) calculations were used to elucidate the reaction mechanism. [] Initially, this compound undergoes aldol condensation with o-chloranil, yielding an intermediate 6-(2,3,3-trimethylindolin-1-ylmethylene)-6-hydroxy-2,4-cyclohexadiene-1-one derivative. This intermediate then undergoes a series of steps including protonation, ring opening, and ring closure to form the final 2-(2,3,3-trimethylindolin-1-yl)-5,6,7-trichloro-1,3-tropolone. []
Q3: Are there any structural characterizations available for this compound derivatives?
A3: While the provided research doesn't delve into the spectroscopic characterization of this compound itself, it does mention X-ray crystallography studies conducted on several synthesized 2-hetaryl-1,3-tropolone derivatives. [, ] These studies confirm the formation of the seven-membered tropolone ring and provide insights into the three-dimensional structures of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B99370.png)
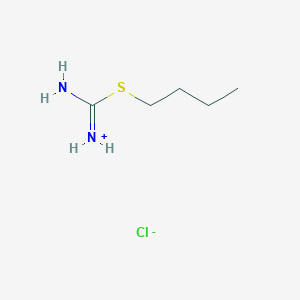

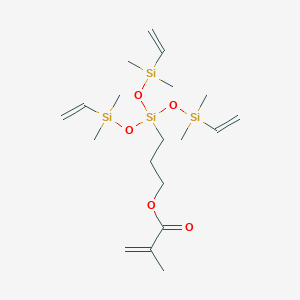
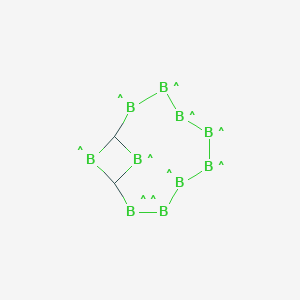
![9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B99379.png)
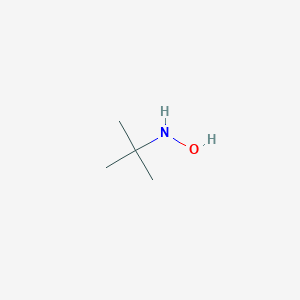
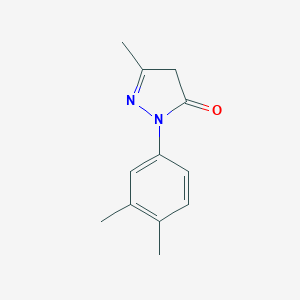
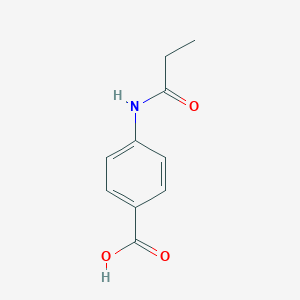

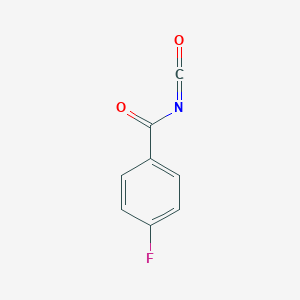
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)

